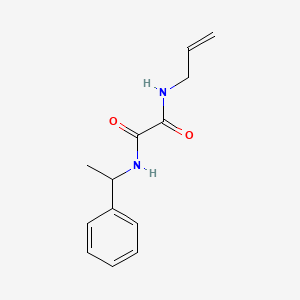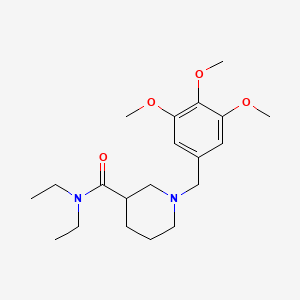
N-allyl-N'-(1-phenylethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N'-(1-phenylethyl)ethanediamide, also known as APEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APEA belongs to the class of N-acyl amino acid derivatives and is structurally similar to endogenous compounds such as anandamide and N-arachidonoyl dopamine.
Aplicaciones Científicas De Investigación
N-allyl-N'-(1-phenylethyl)ethanediamide has been studied extensively for its potential therapeutic applications in various fields, including pain management, cancer treatment, and neuroprotection. N-allyl-N'-(1-phenylethyl)ethanediamide has been shown to exhibit analgesic effects in animal models of neuropathic pain and inflammatory pain. N-allyl-N'-(1-phenylethyl)ethanediamide has also demonstrated anti-proliferative effects in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, N-allyl-N'-(1-phenylethyl)ethanediamide has been investigated for its neuroprotective properties and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of N-allyl-N'-(1-phenylethyl)ethanediamide is not fully understood. However, it is believed that N-allyl-N'-(1-phenylethyl)ethanediamide exerts its effects through the activation of the endocannabinoid system, specifically the CB1 receptor. N-allyl-N'-(1-phenylethyl)ethanediamide has been shown to bind to the CB1 receptor with high affinity and activate downstream signaling pathways. N-allyl-N'-(1-phenylethyl)ethanediamide has also been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of endocannabinoids such as anandamide.
Biochemical and Physiological Effects:
N-allyl-N'-(1-phenylethyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. N-allyl-N'-(1-phenylethyl)ethanediamide has been shown to increase levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the brain and other tissues. N-allyl-N'-(1-phenylethyl)ethanediamide has also been shown to increase levels of dopamine and serotonin in the brain. Additionally, N-allyl-N'-(1-phenylethyl)ethanediamide has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-N'-(1-phenylethyl)ethanediamide has several advantages for use in lab experiments. N-allyl-N'-(1-phenylethyl)ethanediamide is relatively easy to synthesize and is stable under standard laboratory conditions. N-allyl-N'-(1-phenylethyl)ethanediamide has also been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to the use of N-allyl-N'-(1-phenylethyl)ethanediamide in lab experiments. N-allyl-N'-(1-phenylethyl)ethanediamide has low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of N-allyl-N'-(1-phenylethyl)ethanediamide is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-allyl-N'-(1-phenylethyl)ethanediamide. One area of interest is the potential use of N-allyl-N'-(1-phenylethyl)ethanediamide in the treatment of neurodegenerative diseases. Further studies are needed to investigate the neuroprotective properties of N-allyl-N'-(1-phenylethyl)ethanediamide and its potential use in the treatment of Alzheimer's and Parkinson's. Another area of interest is the potential use of N-allyl-N'-(1-phenylethyl)ethanediamide in the treatment of cancer. Additional studies are needed to investigate the anti-proliferative effects of N-allyl-N'-(1-phenylethyl)ethanediamide and its potential use as a cancer therapeutic. Finally, further studies are needed to elucidate the exact mechanism of action of N-allyl-N'-(1-phenylethyl)ethanediamide and its downstream signaling pathways.
Métodos De Síntesis
N-allyl-N'-(1-phenylethyl)ethanediamide can be synthesized using a multi-step process involving the reaction of N-allylglycine with 1-phenylethylamine and subsequent acylation with acetic anhydride. The final product is obtained through recrystallization from ethanol. N-allyl-N'-(1-phenylethyl)ethanediamide can also be synthesized through a one-pot reaction using allyl bromide, 1-phenylethylamine, and ethylenediamine in the presence of potassium carbonate.
Propiedades
IUPAC Name |
N'-(1-phenylethyl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-9-14-12(16)13(17)15-10(2)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJRRQPDJPBJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-allyl-N~2~-(1-phenylethyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4984864.png)
![N-({4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B4984876.png)

![5-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B4984912.png)

![2-phenyl-N-[1-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B4984921.png)
![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B4984927.png)

![2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4984939.png)
![2,2-diallyl-1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4984951.png)
![5-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4984953.png)
![methyl 6-methyl-2-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4984954.png)
![methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)benzoate](/img/structure/B4984959.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4984967.png)